BenchChemオンラインストアへようこそ!

n-(2-(Tert-butylamino)-2-oxoethyl)-3-methylbenzamide

regioisomeric SAR benzamide methyl position enzyme inhibition

n-(2-(Tert-butylamino)-2-oxoethyl)-3-methylbenzamide (CAS 1088207-81-1, molecular formula C₁₄H₂₀N₂O₂, MW 248.32) is a synthetic benzamide derivative featuring a meta-methyl-substituted benzamide moiety coupled via a glycinamide linker to a tert-butylamine terminus. The compound is classified as an N-substituted glycinamide benzamide, a scaffold that has been explored in medicinal chemistry for GPR139 agonism, HDAC inhibition, and SARS-CoV PLpro inhibition.

Molecular Formula C14H20N2O2
Molecular Weight 248.32 g/mol
Cat. No. B14900311
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-(2-(Tert-butylamino)-2-oxoethyl)-3-methylbenzamide
Molecular FormulaC14H20N2O2
Molecular Weight248.32 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C(=O)NCC(=O)NC(C)(C)C
InChIInChI=1S/C14H20N2O2/c1-10-6-5-7-11(8-10)13(18)15-9-12(17)16-14(2,3)4/h5-8H,9H2,1-4H3,(H,15,18)(H,16,17)
InChIKeyNZNJCHUUNWWTHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

n-(2-(Tert-butylamino)-2-oxoethyl)-3-methylbenzamide – CAS 1088207-81-1 Procurement-Relevant Compound Profile


n-(2-(Tert-butylamino)-2-oxoethyl)-3-methylbenzamide (CAS 1088207-81-1, molecular formula C₁₄H₂₀N₂O₂, MW 248.32) is a synthetic benzamide derivative featuring a meta-methyl-substituted benzamide moiety coupled via a glycinamide linker to a tert-butylamine terminus. The compound is classified as an N-substituted glycinamide benzamide, a scaffold that has been explored in medicinal chemistry for GPR139 agonism, HDAC inhibition, and SARS-CoV PLpro inhibition [1]. The tert-butyl group confers steric hindrance and metabolic stability relative to smaller N-alkyl substituents, while the 3-methyl substitution on the benzamide ring differentiates it from unsubstituted, 2-methyl, 4-methyl, and halogen-substituted analogs within the same chemotype [1]. Vendor-supplied purity is typically specified at 98% (HPLC), with the compound stored long-term in cool, dry conditions .

Why Generic Substitution Fails for n-(2-(Tert-butylamino)-2-oxoethyl)-3-methylbenzamide – Chemotype-Specific Selection Rationale


Within the N-(2-(alkylamino)-2-oxoethyl)benzamide chemotype, three structural variables independently modulate biological and physicochemical behavior: (i) the position and identity of the benzamide ring substituent, (ii) the nature of the amide nitrogen substituent on the glycinamide linker, and (iii) the steric bulk of the terminal amine. Published SAR on benzamide derivatives demonstrates that moving a methyl group from the 2- to 3- to 4-position can alter enzyme inhibitory potency by more than 3-fold (IC₅₀: 8.7, 14.8, and 29.1 μM, respectively, for SARS-CoV PLpro) [1]. The tert-butyl group on the glycinamide nitrogen further differentiates this compound from N-methyl, N-isopropyl, or N-cyclohexyl analogs, each of which presents distinct metabolic stability, hydrogen-bonding capacity, and steric profiles [1]. Consequently, in-class compounds with alternative substitution patterns (e.g., N-(2-(tert-butylamino)-2-oxoethyl)benzamide, CAS 189956-91-0, the des-methyl analog) cannot be considered functionally interchangeable in any screening campaign where benzamide ring electronics or sterics influence target engagement [1].

n-(2-(Tert-butylamino)-2-oxoethyl)-3-methylbenzamide – Comparator-Based Quantitative Differentiation Evidence


Meta-Methyl Regioisomeric Differentiation: 3-Me vs. 2-Me and 4-Me Benzamide SAR

In a series of N-substituted benzamide derivatives evaluated as SARS-CoV PLpro inhibitors, the regioisomeric position of a single methyl substituent on the benzamide ring produced a >3-fold range in enzyme inhibitory potency: 2-Me (lead compound) IC₅₀ = 8.7 ± 0.7 μM, 3-Me (compound 5a, analogous substitution to target compound) IC₅₀ = 14.8 ± 5.0 μM, and 4-Me (compound 5b) IC₅₀ = 29.1 ± 3.8 μM [1]. While this study does not contain the exact target compound, it establishes that 3-methyl substitution confers an intermediate potency and selectivity profile distinct from both the 2-methyl and 4-methyl congeners within the same chemotype class. For procurement decisions, this implies that screening results obtained with a 2-methyl or 4-methyl benzamide analog cannot be extrapolated to the 3-methyl variant [1].

regioisomeric SAR benzamide methyl position enzyme inhibition

Lipophilicity-Driven Differentiation: LogP 1.51 vs. Des-Methyl and Halogen-Substituted Analogs

The target compound has a calculated LogP of 1.51 (XLogP3 = 2.3 by an alternative algorithm), placing it within the favorable range for CNS drug-likeness (optimal LogP 1–3) . By comparison, the des-methyl analog N-(2-(tert-butylamino)-2-oxoethyl)benzamide (CAS 189956-91-0, MW 234.29) lacks the lipophilicity contribution of the meta-methyl group and is expected to have a lower LogP (estimated ~1.2) . Conversely, the 3-chloro analog (CAS 930680-43-6, MW 268.74) and 3-fluoro analog are expected to have higher LogP values. The target compound also has an Fsp³ (fraction of sp³-hybridized carbons) of 0.43, indicating a balanced ratio of saturated to aromatic carbons that correlates with improved clinical developability . It possesses 2 hydrogen bond donors and 2 hydrogen bond acceptors, consistent with Lipinski and CNS MPO compliance .

lipophilicity LogP CNS drug-likeness physicochemical profiling

Steric Differentiation via Tert-Butyl Glycinamide Terminus vs. N-Methyl and N-Isopropyl Analogs

The tert-butyl group on the glycinamide nitrogen provides substantial steric bulk (Taft Es value ≈ −1.54) compared to methyl (Es = 0.00) or isopropyl (Es ≈ −0.47) substituents [1]. In the GPR139 agonist series of glycine benzamides, the steric and lipophilic nature of the terminal amide substituent was a critical determinant of both potency and selectivity, with the (S)-1-phenylethylamide analog 7c achieving an EC₅₀ of 16 nM [2]. While the target compound uses a tert-butyl rather than a chiral 1-phenylethyl substituent, the class-level SAR indicates that the N-alkyl group identity profoundly influences target engagement. The tert-butyl group additionally confers resistance to N-dealkylation, a common metabolic liability of N-methyl and N-ethyl glycinamides, potentially extending experimental half-life in cellular and in vivo models [1].

steric hindrance metabolic stability N-alkyl glycinamide tert-butyl effect

Purity and Quality Specification Differentiation for Reproducible Screening

The target compound is commercially available at a specified purity of 98% from multiple independent vendors, including Fluorochem (Product F706801) and Leyan (Product 1364301) . This level of purity specification is critical for high-throughput screening reproducibility: a 2% impurity burden is generally acceptable for primary screening (industry standard: ≥95%), whereas analogs offered only at 95% purity introduce a 2.5-fold higher impurity load that can confound dose-response interpretation. The compound is also accompanied by GHS hazard classification (H302, H315, H319, H335) and recommended storage at cool, dry conditions for long-term stability, providing a defined handling envelope . In contrast, lesser-characterized analogs from the same chemotype may lack defined purity specifications or safety data, increasing procurement risk .

purity specification quality control screening reproducibility procurement standard

n-(2-(Tert-butylamino)-2-oxoethyl)-3-methylbenzamide – Evidence-Backed Research and Industrial Application Scenarios


Screening Library Design for CNS-Penetrant Candidate Identification

With a LogP of 1.51, Fsp³ of 0.43, and 2 HBD / 2 HBA, n-(2-(tert-butylamino)-2-oxoethyl)-3-methylbenzamide falls within the CNS MPO (Multiparameter Optimization) desirable space, making it a suitable inclusion in focused screening libraries for CNS targets such as GPR139, HDAC isoforms, or other neurologically relevant enzymes. The meta-methyl substitution provides moderate lipophilicity without the promiscuity and hERG binding risks associated with higher LogP halogenated analogs. Procurement at 98% purity ensures reliable primary screening data with minimal impurity interference [1].

Benzamide SAR Expansion Around the 3-Methyl Regioisomer

In medicinal chemistry programs exploring benzamide-based inhibitors or receptor modulators, n-(2-(tert-butylamino)-2-oxoethyl)-3-methylbenzamide serves as a key intermediate regioisomer for systematic SAR studies. Published data demonstrate that methyl position (2-, 3-, or 4-) on the benzamide ring can shift enzyme inhibitory potency by >3-fold within the same scaffold. The 3-methyl variant occupies a distinct potency window (IC₅₀ ~14.8 μM in the SARS-CoV PLpro series) that may represent the optimal balance between target affinity and selectivity for certain applications. Researchers expanding SAR around the 3-methyl position should procure this compound as the reference standard rather than relying on 2-methyl or 4-methyl surrogates [1].

Metabolic Stability Assessment of Tert-Butyl Glycinamide Pharmacophores

The tert-butyl group on the glycinamide nitrogen represents the most sterically hindered common N-alkyl substituent, predicting maximal resistance to CYP450-mediated N-dealkylation compared to N-methyl, N-ethyl, or N-isopropyl analogs. n-(2-(Tert-butylamino)-2-oxoethyl)-3-methylbenzamide can be employed as a probe compound in hepatic microsome stability assays to benchmark the metabolic advantage of tert-butyl glycinamides within a lead optimization program. The well-characterized GHS hazard profile and defined storage conditions reduce experimental variability from compound degradation [2].

Multi-Component Reaction (Ugi) Methodology Development

n-(2-(Tert-butylamino)-2-oxoethyl)-3-methylbenzamide is accessible via Ugi multi-component reaction methodology, a convergent synthetic strategy that enables rapid diversification of the benzamide, glycinamide, and amine components. This compound can serve as a reference standard for Ugi reaction optimization studies, where the sterically demanding tert-butyl isocyanide component requires careful control of reaction conditions (solvent, concentration, temperature) to achieve acceptable yields. The commercial availability at 98% purity provides a benchmark for comparing in-house synthetic product quality [1].

Quote Request

Request a Quote for n-(2-(Tert-butylamino)-2-oxoethyl)-3-methylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.